N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine

Medicinal Chemistry Chemical Biology Parallel Synthesis

N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine (CAS 1206992-97-3) is a synthetic heterocyclic compound with the molecular formula C13H13BrN4S and a molecular weight of 337.24 g/mol. It belongs to the class of 2-aminobenzothiazole derivatives, characterized by a 6-bromobenzothiazole core linked via a propyl spacer to an imidazole ring.

Molecular Formula C13H13BrN4S
Molecular Weight 337.24 g/mol
CAS No. 1206992-97-3
Cat. No. B1451985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine
CAS1206992-97-3
Molecular FormulaC13H13BrN4S
Molecular Weight337.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)SC(=N2)NCCCN3C=CN=C3
InChIInChI=1S/C13H13BrN4S/c14-10-2-3-11-12(8-10)19-13(17-11)16-4-1-6-18-7-5-15-9-18/h2-3,5,7-9H,1,4,6H2,(H,16,17)
InChIKeyPWGGUSSXSLWVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine (CAS 1206992-97-3) for Research Sourcing


N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine (CAS 1206992-97-3) is a synthetic heterocyclic compound with the molecular formula C13H13BrN4S and a molecular weight of 337.24 g/mol . It belongs to the class of 2-aminobenzothiazole derivatives, characterized by a 6-bromobenzothiazole core linked via a propyl spacer to an imidazole ring . This compound is cataloged as a heterocyclic building block by multiple international vendors, with reported purities ranging from 95% to 98% . Its structural features—a bromine atom at the 6-position for further synthetic elaboration and an imidazole-propyl side chain for potential metal coordination—position it as a versatile intermediate in medicinal chemistry and chemical biology research.

Why N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine Cannot Be Simply Replaced by In-Class Analogs


Despite sharing a common 2-aminobenzothiazole scaffold with numerous research compounds, N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine occupies a distinct chemical space defined by the simultaneous presence of three critical features: a 6-bromo substituent enabling transition-metal-catalyzed cross-coupling reactions, a flexible propyl linker for optimized target engagement, and a terminal imidazole moiety capable of metal chelation and hydrogen bonding [1]. Removal of the bromine (as in CAS 862820-91-5) eliminates the synthetic handle for diversification, while replacement of the imidazole side chain abolishes the metal-directed pharmacology observed in structurally related glutaminyl cyclase inhibitors . The specific combination of these three elements generates a chemical identity that cannot be replicated by simple halogen-swapping or scaffold-hopping approaches.

Quantitative Differentiation Evidence for N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine Against Closest Analogs


Synthetic Versatility: 6-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Not Possible with Non-Halogenated Analog

The 6-bromo substituent on the benzothiazole core provides a well-established synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling late-stage diversification of the scaffold. In contrast, the non-halogenated analog N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine (CAS 862820-91-5) lacks this reactive site, rendering it inert to similar diversification chemistries [1]. Quantitative assessment: the brominated derivative has a calculated heavy atom count of 19 versus 17 for the non-brominated analog, and a molecular weight of 337.24 versus 258.34 g/mol, reflecting the additional mass and steric bulk conferred by the bromine .

Medicinal Chemistry Chemical Biology Parallel Synthesis

QC Inhibitory Potential: Structural Alignment with Glutaminyl Cyclase Pharmacophore Absent in Core Scaffold

The compound incorporates a 2-aminobenzothiazole-imidazole pharmacophore that structurally aligns with known human glutaminyl cyclase (hQC) inhibitors. The non-brominated analog CAS 862820-91-5 has been tested against hQC, and closely related 1-alkylimidazole benzothiazole derivatives (e.g., the 5,6-dimethoxy analog BDBM7928) demonstrate measurable hQC inhibition with a Ki of 2,000 nM (2.00 μM) [1]. The core scaffold 6-bromobenzo[d]thiazol-2-amine (CAS 15864-32-1), which lacks the imidazole-propyl side chain, exhibits no reported hQC activity, confirming that the imidazole moiety is indispensable for target engagement [2]. While direct hQC inhibition data for CAS 1206992-97-3 are not publicly available, the compound's complete pharmacophoric match with the active chemotype supports its candidacy as a QC inhibitor probe.

Alzheimer's Disease Research Enzyme Inhibition Neurochemistry

Isomeric Differentiation: Benzothiazole Core Distinguishes Target from Thiourea-Based Isomer Trovirdine (CAS 149488-17-5)

CAS 1206992-97-3 shares the molecular formula C13H13BrN4S (MW 337.24) with Trovirdine (CAS 149488-17-5), a known non-nucleoside HIV-1 reverse transcriptase inhibitor. However, the two compounds are constitutional isomers with distinct core structures: the target compound contains a benzothiazole core, while Trovirdine features a thiourea bridge linking bromopyridine and pyridylethyl moieties [1]. Trovirdine inhibits HIV-1 RT with an IC50 of 7 nM [1]. The benzothiazole isomer represents a structurally distinct chemotype with no reported HIV-1 RT activity, enabling orthogonal biological profiling against the same molecular formula space.

Antiviral Research HIV-1 RT Inhibition Chemical Biology

Purity and Storage: Documented Stability Enables Reliable Long-Term Research Use

The target compound is available from multiple vendors with specified purity guarantees: MolCore offers NLT 98% purity with a defined storage condition of 2 years at 20°C, while Leyan supplies 97% purity material . By contrast, the non-brominated analog CAS 862820-91-5 is commonly listed at 97-98% purity with no published stability data . The explicit stability specification for the brominated compound reduces procurement risk for long-term research programs.

Compound Management Laboratory Procurement Quality Control

Metal-Chelating Potential: Imidazole Side Chain Confers Coordination Chemistry Absent in Simple 2-Aminobenzothiazoles

The terminal imidazole ring in the target compound functions as a metal-chelating moiety, a property implicated in the mechanism of QC inhibition where the enzyme is a zinc-dependent metalloprotein [1]. The core scaffold 2-amino-6-bromobenzothiazole (CAS 15864-32-1) lacks this imidazole side chain and has no reported metalloenzyme inhibitory activity [2]. In the broader class, imidazole-containing benzothiazole derivatives have demonstrated inhibition of human glutaminyl cyclase with Ki values ranging from 340 nM to 17.66 μM across the series, with imidazole engagement of the active-site zinc confirmed by crystallography of related complexes .

Bioinorganic Chemistry Metalloenzyme Inhibition Probe Design

Physicochemical Differentiation: Increased Lipophilicity and Polar Surface Area Relative to Non-Halogenated Analog

The introduction of a bromine atom at the 6-position substantially alters the physicochemical profile of the molecule. The target compound (MW 337.24, C13H13BrN4S) has a higher molecular weight (+78.90 g/mol) and increased calculated logP relative to the non-brominated analog (MW 258.34, C13H14N4S) . The bromine also increases the topological polar surface area (TPSA) contribution and modifies the electronic distribution of the benzothiazole ring, which can affect passive membrane permeability and off-target binding profiles in cell-based assays.

Drug Design ADME Prediction Physicochemical Profiling

High-Impact Research and Industrial Application Scenarios for N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine


Medicinal Chemistry: Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling at the 6-Bromo Position

The aryl bromide at the 6-position enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, Buchwald-Hartwig amination, and Sonogashira alkynylation, allowing systematic SAR exploration around the benzothiazole core. This is precluded in the non-brominated analog, making the target compound the mandatory choice for medicinal chemists seeking to derivatize the 6-position [1]. The imidazole-propyl side chain is preserved during these transformations, maintaining the metal-chelating pharmacophore for targets such as glutaminyl cyclase . Researchers can rapidly generate 24- to 96-member libraries using parallel synthesis with commercial boronic acid kits.

Alzheimer's Disease Probe Development: Glutaminyl Cyclase Inhibitor Scaffold with Synthetic Vector

Based on its complete pharmacophoric alignment with known hQC inhibitors (e.g., 5,6-dimethoxy analog BDBM7928, Ki = 2,000 nM), the compound serves as a starting point for Alzheimer's disease probe development [1]. hQC catalyzes the formation of pyroglutamate-modified Aβ peptides, which are more aggregation-prone and neurotoxic. The 6-bromo handle allows systematic optimization of the benzothiazole ring substitution to improve potency and selectivity while retaining the imidazole side chain critical for active-site zinc coordination in hQC .

Isomeric Compound Library Screening: Paired Analysis with Trovirdine for HIV-1 RT Scaffold Selectivity

The compound shares its exact molecular formula (C13H13BrN4S) with Trovirdine but differs in core architecture (benzothiazole vs. thiourea) [1]. This isomeric relationship enables matched-pair screening in antiviral assays: Trovirdine inhibits HIV-1 RT with an IC50 of 7 nM, while the target compound is expected to show a distinct activity profile. Parallel testing of both isomers allows researchers to deconvolute scaffold-specific contributions to antiviral activity and cytotoxicity, providing mechanistic insights unattainable with either compound alone .

Chemical Biology: Design of Bifunctional Probes Combining Metal Chelation and Covalent Modification

The molecule's 6-bromo group can be elaborated into an electrophilic warhead (e.g., acrylamide) via cross-coupling or nucleophilic substitution, while the imidazole ring provides a reversible metal-chelating anchor. This enables the design of bifunctional probes that first engage zinc-dependent enzymes (e.g., hQC, matrix metalloproteinases) through imidazole-zinc coordination, followed by covalent modification of proximal nucleophilic residues [1]. The non-brominated analog cannot support this bifunctional design strategy, making the target compound uniquely suited for activity-based protein profiling applications.

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